2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide
Description
This compound features a 1,2-dihydroquinolin-2-one core substituted at position 3 with a benzenesulfonyl group and at position 1 with an acetamide linker bearing a furan-2-ylmethyl substituent. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or protease modulators .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c25-21(23-14-17-8-6-12-29-17)15-24-19-11-5-4-7-16(19)13-20(22(24)26)30(27,28)18-9-2-1-3-10-18/h1-13H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWRSRLHKMTQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the phenylsulfonyl group. The furan-2-ylmethyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The quinoline core can be reduced under hydrogenation conditions to yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydroquinoline derivatives, and various substituted sulfonyl compounds.
Scientific Research Applications
2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide: can be compared to other quinoline derivatives such as quinine, chloroquine, and quinacrine.
Unique Features: The presence of the furan-2-ylmethyl group and the phenylsulfonyl group distinguishes it from other quinoline derivatives, potentially enhancing its biological activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2-Oxo-Dihydro Heterocycles
a) 2-Oxoindoline Derivatives ()
Compounds like 2-Hydroxy-N-phenyl-2-(2-oxo-1,2-dihydroindol-3-ylidene)acetamide share the 2-oxo-dihydro heterocycle but replace quinolinone with indolinone. The indolinone derivatives exhibit keto-enol tautomerism, which may alter binding modes compared to the rigid quinolinone core of the target compound.
b) Sulfanyl vs. Sulfonyl Substituents ()
2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide replaces the benzenesulfonyl group with a sulfanyl (S-) linker. Sulfanyl groups are less electron-withdrawing than sulfonyl groups, which may reduce electrophilicity at the quinolinone core. The chloro and phenyl substituents in this analog could enhance lipophilicity compared to the furan-containing target compound .
Acetamide-Linked Heterocycles
a) Benzotriazole Derivatives ()
Compounds like 2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]acetamide utilize benzotriazole as a heterocyclic substituent. Benzotriazole’s planar structure and hydrogen-bonding capacity contrast with the furan’s aromatic but less polar nature. The target compound’s furan may improve metabolic stability compared to benzotriazole, which is prone to enzymatic oxidation .
b) Furan-Containing Analogues ()
Methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]alkanoate () and 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide () highlight the versatility of furan-2-ylmethyl acetamide linkers. The target compound’s benzenesulfonyl group may confer greater steric hindrance and polarity compared to acetyl or propargylamino substituents, influencing solubility and target engagement .
Physicochemical Properties
Biological Activity
The compound 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a quinoline derivative characterized by a complex structure that includes a benzenesulfonyl group and a furan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.52 g/mol. The structural features include:
- A quinoline core , which is known for its diverse biological activities.
- A benzenesulfonyl group , which enhances solubility and may contribute to biological interactions.
- An N-(furan-2-yl)methyl acetamide side chain, potentially influencing pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
Anticancer Studies
A notable study investigated the antiproliferative effects of various quinoline derivatives, including those similar to our compound. The findings revealed:
- Cell Lines Tested : Various human tumor cell lines including breast (MCF-7), colon (HT-29), and liver (HepG2).
- Results : Compounds showed significant inhibition of cell growth with IC50 values ranging from 0.20 µM to 1.90 µM depending on the specific derivative and cell line tested .
Antimicrobial Studies
Another research focused on the antimicrobial activity of quinoline derivatives:
- Methodology : Disk diffusion and broth microdilution methods were employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria.
- Findings : Many derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential for further development as antimicrobial agents .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines |
|---|---|---|
| Anticancer | 0.20 - 1.90 | HT-29, MCF-7, HepG2 |
| Antimicrobial | Varies | Staphylococcus aureus, E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
